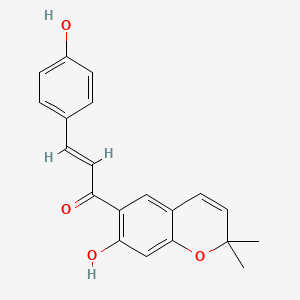
Bavachromene
Descripción general
Descripción
Bavachromene is a natural compound isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional medicine. It belongs to the class of prenylated chalcones and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and estrogenic effects .
Análisis Bioquímico
Biochemical Properties
Bavachromene has been found to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . It has shown extraordinary protective effects on SNP-induced SH-SY5Y cells model . The specific protective mechanism of this compound needs to be further studied .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It has shown potential anti-AD activity, protecting model cells from AD-related damages .
Molecular Mechanism
It has been found to exert its effects at the molecular level, including potential anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bavachromene can be synthesized through the prenylation of chalcones. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the prenylated product .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from Psoralea corylifolia seeds. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify this compound from the seed extracts .
Análisis De Reacciones Químicas
Types of Reactions
Bavachromene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the prenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chalcones .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Exhibits significant anti-inflammatory and antioxidant activities.
Medicine: Potential therapeutic agent for conditions like Alzheimer’s disease and inflammation.
Industry: Used in the formulation of cosmetic products due to its antioxidant properties .
Mecanismo De Acción
Bavachromene exerts its effects through multiple molecular targets
Propiedades
IUPAC Name |
(E)-1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPURLGLYLCBSU-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345765 | |
| Record name | Bavachromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41743-38-8 | |
| Record name | Bavachromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Bavachromene?
A1: this compound has demonstrated various biological activities, including:
- Antibacterial activity: Research indicates this compound exhibits inhibitory effects against Streptococcus mutans, a bacterium implicated in dental caries. This suggests its potential use in preventing cavities, particularly in combination with fluoride varnish. []
- Anti-inflammatory activity: Studies show that this compound can modulate the expression of inflammatory mediators like iNOS and COX-2 in LPS-activated microglia, suggesting potential benefits in treating neuroinflammatory diseases. []
Q2: What is the chemical structure of this compound?
A2: this compound is a prenylated chalcone, a type of natural product. Its structure consists of two aromatic rings linked by a three-carbon enone system, with an additional prenyl group attached.
Q3: How is this compound typically isolated and identified from natural sources?
A3: this compound is typically isolated from the seeds of the plant Psoralea corylifolia through various chromatographic techniques. These may include repeated column chromatography and high-performance liquid chromatography (HPLC). Identification is usually achieved through spectroscopic analyses like:
- Nuclear Magnetic Resonance (NMR): This technique helps elucidate the structure of the compound by analyzing the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR data are often used for structure determination. [, ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing further evidence for its identity. Techniques like Electron Impact Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) can be used. [, ]
Q4: What are the common analytical methods used for the quantification of this compound in plant extracts or formulations?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method used for quantifying this compound in plant extracts or formulations.
- HPLC with Diode Array Detection (DAD): This method provides both qualitative and quantitative data, allowing for the simultaneous identification and quantification of this compound and other compounds present in the sample. [, ]
- HPLC with Mass Spectrometry (MS) Detection: This method offers higher sensitivity and selectivity than DAD and can be particularly useful for complex samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


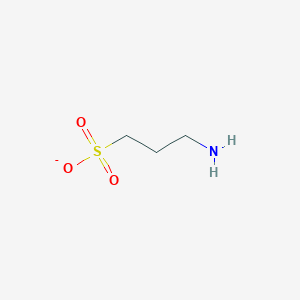
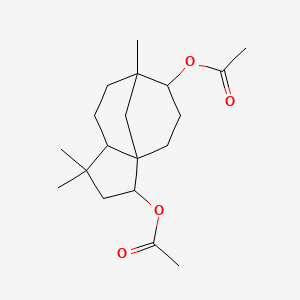


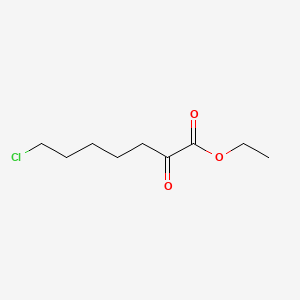
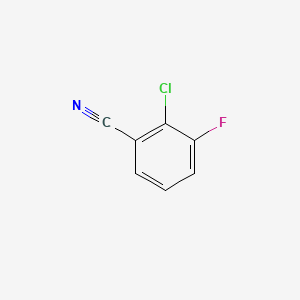

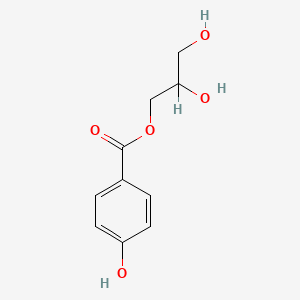
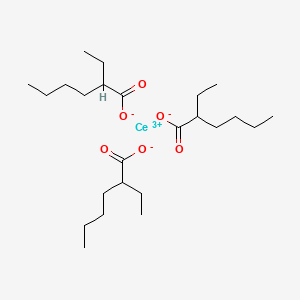
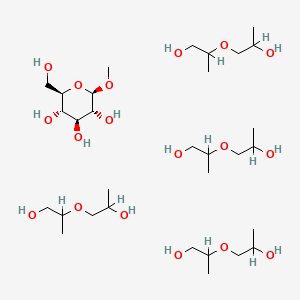

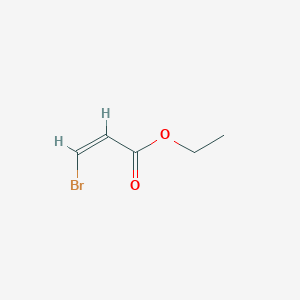
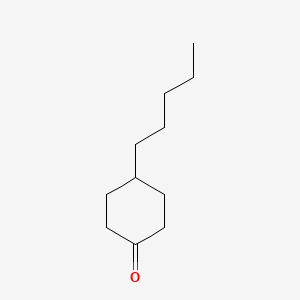
![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)
